molecular formula C26H17ClO6 B11150306 7'-[(3-chlorobenzyl)oxy]-8-methoxy-2H,2'H-3,4'-bichromene-2,2'-dione

7'-[(3-chlorobenzyl)oxy]-8-methoxy-2H,2'H-3,4'-bichromene-2,2'-dione

Cat. No.: B11150306
M. Wt: 460.9 g/mol
InChI Key: DNKLKYIITJJDKA-UHFFFAOYSA-N
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Description

7'-[(3-chlorobenzyl)oxy]-8-methoxy-2H,2'H-3,4'-bichromene-2,2'-dione is a synthetic coumarin derivative intended for research and development purposes. Coumarin-based compounds are a significant area of investigation in medicinal chemistry due to their broad biological activities. Recent scientific literature highlights that substituents at key positions on the coumarin nucleus are crucial for enhancing biological potency, particularly for antibacterial applications against multidrug-resistant strains . This compound features specific modifications, including a 3-chlorobenzyloxy group and a methoxy moiety, which are designed to modulate its properties for structure-activity relationship (SAR) studies. Researchers can utilize this chemical as a building block or intermediate in the synthesis of more complex molecules or as a reference standard in analytical testing. It is supplied with a Certificate of Analysis and is strictly for Research Use Only. It is not approved for diagnostic or therapeutic use in humans.

Properties

Molecular Formula

C26H17ClO6

Molecular Weight

460.9 g/mol

IUPAC Name

3-[7-[(3-chlorophenyl)methoxy]-2-oxochromen-4-yl]-8-methoxychromen-2-one

InChI

InChI=1S/C26H17ClO6/c1-30-22-7-3-5-16-11-21(26(29)33-25(16)22)20-13-24(28)32-23-12-18(8-9-19(20)23)31-14-15-4-2-6-17(27)10-15/h2-13H,14H2,1H3

InChI Key

DNKLKYIITJJDKA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1OC(=O)C(=C2)C3=CC(=O)OC4=C3C=CC(=C4)OCC5=CC(=CC=C5)Cl

Origin of Product

United States

Preparation Methods

Core Chromene-Dione Synthesis via Von Pechmann Cyclization

The foundational step involves constructing the chromene-dione core through a Von Pechmann cyclization , a well-established method for coumarin derivatives . Using resorcinol derivatives and β-keto esters under acidic conditions, this reaction forms the chromene skeleton. For example, 7-hydroxy-4-methylcoumarin is synthesized by reacting resorcinol with ethyl acetoacetate in concentrated sulfuric acid at 0–5°C . Modifications include substituting resorcinol with 2,5-dihydroxyacetophenone to introduce the methoxy group at position 8.

Key Reaction Conditions :

  • Temperature : 0–5°C (prevents side reactions).

  • Catalyst : Concentrated H₂SO₄ or BF₃·Et₂O.

  • Yield : 70–85% after recrystallization .

Methoxy Group Introduction via Alkylation

The 8-methoxy group is introduced through alkylation of the phenolic oxygen. Two approaches are viable:

  • Direct Methylation : Treatment with methyl iodide (CH₃I) and potassium carbonate (K₂CO₃) in acetone under reflux (56°C, 12 h) .

  • Mitsunobu Reaction : Using methanol, triphenylphosphine (PPh₃), and diethyl azodicarboxylate (DEAD) in tetrahydrofuran (THF) at 0°C to room temperature .

Comparative Data :

MethodReagentsYieldPurity
Direct MethylationCH₃I, K₂CO₃78%95%
MitsunobuPPh₃, DEAD, MeOH92%98%

The Mitsunobu method offers superior regioselectivity and yield but requires stringent anhydrous conditions .

Bichromene Formation via Copper-Catalyzed Coupling

To link two chromene units at positions 3 and 4', a copper-catalyzed coupling is employed, adapted from bichromene syntheses . Aryl tin monomers are reacted under nitrogen atmosphere with CuCl (5.0 equiv) and CuCl₂ (1.0 equiv) in dry dimethylacetamide (DMA) at room temperature for 18 hours .

Optimized Procedure :

  • Dissolve chromene-dione monomer (0.1 mmol) in DMA (1 mL).

  • Add CuCl (0.5 mmol) and CuCl₂ (0.1 mmol).

  • Stir under N₂ at 25°C until complete consumption (TLC monitoring).

  • Quench with NH₄Cl (20 mL) and extract with ethyl acetate (5 × 20 mL).

Yield : 65–72% after silica gel chromatography .

Installation of 3-Chlorobenzyloxy Group

The 7'-position is functionalized via alkylation with 3-chlorobenzyl bromide. The phenolic oxygen of the intermediate chromene is deprotonated using NaH (2.0 equiv) in dry THF at 0°C, followed by addition of 3-chlorobenzyl bromide (1.2 equiv) . The reaction proceeds at 60°C for 6 hours.

Critical Parameters :

  • Base : NaH ensures complete deprotonation.

  • Solvent : THF enhances nucleophilicity.

  • Workup : Sequential washes with HCl (1M) and NaHCO₃ remove residual reagents .

Yield : 88% (HPLC purity >99%) .

Final Demethylation and Purification

A BBr₃-mediated demethylation selectively removes protecting groups if required . For instance, if a methyl group is present at position 2', treatment with BBr₃ (1M in heptane, 20 equiv) in dichloromethane at −78°C for 2 hours yields the free phenol, which is subsequently alkylated or oxidized.

Purification :

  • Recrystallization : Acetonitrile/water mixtures (3:1) at 70°C yield high-purity crystals .

  • Chromatography : Flash silica gel (ethyl acetate/hexane, 1:4) removes dimeric byproducts .

Scalability and Industrial Considerations

The patent literature emphasizes process robustness for scale-up . Key adjustments include:

  • Solvent Recycling : Distillation of THF and DMA reduces costs.

  • Continuous Flow Reactors : Mitigate exothermic risks during alkylation .

  • Quality Control : X-ray powder diffraction (XRPD) ensures crystalline consistency (purity ≥99.8%) .

Batch Data (150 kg Scale) :

StepYieldPurity
Bichromene Coupling68%99.5%
Final Recrystallization95%99.9%

Analytical Characterization

Spectroscopic Data :

  • ¹H NMR (500 MHz, CDCl₃) : δ 7.73 (d, J = 8.4 Hz, 2H, Ar-H), 5.32 (s, 2H, OCH₂), 3.89 (s, 3H, OCH₃) .

  • XRPD : Characteristic peaks at 2θ = 12.4°, 18.7°, 22.1° (±0.2°) .

HPLC Conditions :

  • Column: C18 (4.6 × 150 mm).

  • Mobile Phase: Acetonitrile/water (70:30).

  • Retention Time: 8.2 minutes .

Chemical Reactions Analysis

Types of Reactions

7’-[(3-chlorobenzyl)oxy]-8-methoxy-2H,2’H-3,4’-bichromene-2,2’-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmacological Applications

1.1. Monoamine Oxidase B Inhibition

One of the primary applications of this compound is its role as a selective inhibitor of monoamine oxidase B (MAO-B). Research has shown that derivatives of coumarin, including 7'-[(3-chlorobenzyl)oxy]-8-methoxy-2H,2'H-3,4'-bichromene-2,2'-dione, exhibit potent MAO-B inhibitory activity. In a study focused on the design and synthesis of such compounds, it was found that they possess favorable pharmacokinetic profiles and high selectivity for MAO-B over MAO-A, with selectivity indices exceeding 400 . This property makes them potential candidates for treating neurodegenerative diseases like Parkinson's disease.

1.2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. A related study investigated the antimicrobial activity of various chromene derivatives, revealing that certain compounds exhibited significant antibacterial and antifungal effects against various pathogens. The minimum inhibitory concentration (MIC) values indicated that these compounds could serve as effective agents in combating infections, particularly those caused by resistant strains .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of pharmacological agents. The SAR studies on coumarin derivatives have demonstrated that modifications at specific positions can enhance their inhibitory activity against MAO-B. For instance, the introduction of halogenated benzyl groups has been shown to significantly increase binding affinity and selectivity .

Computational Studies

3.1. Molecular Docking

Molecular docking studies have been employed to predict how this compound interacts with MAO-B at the molecular level. These studies provide insights into the binding interactions and help identify key structural features that contribute to its inhibitory activity .

3.2. Computational Chemistry Insights

Computational chemistry techniques have been utilized to explore the physicochemical properties of this compound. Theoretical calculations suggest that it possesses favorable solubility and permeability characteristics, which are essential for drug development .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. Characterization techniques such as nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and mass spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound .

Mechanism of Action

The mechanism of action of 7’-[(3-chlorobenzyl)oxy]-8-methoxy-2H,2’H-3,4’-bichromene-2,2’-dione involves its interaction with specific molecular targets. For instance, as a monoamine oxidase B (MAO-B) inhibitor, it binds to the active site of the enzyme, preventing the breakdown of monoamine neurotransmitters. This leads to increased levels of these neurotransmitters in the brain, which can have therapeutic effects in conditions like Parkinson’s disease .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs and their properties, with key differentiating factors highlighted:

Compound Name / ID Substituents Key Properties Biological Activity / Applications References
7'-[(3-Chlorobenzyl)oxy]-8-methoxy-2H,2'H-3,4'-bichromene-2,2'-dione 7': 3-Cl-benzyloxy; 8: OMe Not explicitly reported (inferred: moderate lipophilicity due to Cl substituent) Potential antiviral (inferred from analogs)
ZINC12880820 7: (Naphthalen-2-yl)methoxy; 8': OMe Antiviral (SARS-CoV-2 nsp16 inhibition) Inhibits viral RNA cap methylation
ZINC2121012 7': (2-Methylnaphthalen-1-yl)methoxy Enhanced lipophilicity (methylnaphthyl group) Antiviral
6’-((Dimethylamino)methyl)-7’-hydroxy-8’-methyl-2H,2’H-[3,4’-bichromene]-2,2’-dione (2) 6’: NMe₂; 7’: OH; 8’: Me Yield: 83%; m.p. 239–241°C Carbonic anhydrase inhibition
7,7’,8’-Trihydroxy-2H,2’H-[3,4’-bichromene]-2,2’-dione (3) 7,7’,8’: OH Low yield (45%); m.p. >270°C Antioxidant potential
8-Methoxy-2-imino-2H-chromene-3-carboxylic acid (2-chlorophenyl)amide (15) 8: OMe; 3: 2-Cl-C₆H₄-NH Not reported Antimicrobial (inferred)

Key Comparative Analysis

Structural Modifications and Electronic Effects :

  • The 3-chlorobenzyloxy group in the target compound introduces a strong electron-withdrawing effect compared to the naphthyl (ZINC12880820) or methylnaphthyl (ZINC2121012) groups, which are electron-rich. This may enhance electrophilic interactions in biological targets, such as viral proteases or enzymes .
  • The methoxy group at position 8 is conserved in ZINC12880820 and the target compound, suggesting its role in stabilizing the chromene backbone via resonance .

Synthetic Accessibility :

  • Compounds with hydroxyl groups (e.g., compound 3) exhibit lower yields (45%) due to steric hindrance during synthesis, whereas alkyl/aryl-substituted derivatives (e.g., compound 2, 83% yield) are more accessible . The target compound’s synthesis would likely require optimized conditions to accommodate the bulky 3-chlorobenzyloxy group.

Compound 2 shows carbonic anhydrase inhibition, highlighting the versatility of bichromene-diones in targeting diverse enzymes .

Physical Properties :

  • Melting points correlate with substitution patterns: hydroxyl-rich derivatives (e.g., compound 3, m.p. >270°C) exhibit higher thermal stability than methoxy/alkyl analogs (e.g., compound 2, m.p. 239–241°C) . The target compound’s m.p. is expected to align with chloro-substituted analogs (~150–250°C).

Biological Activity

7'-[(3-chlorobenzyl)oxy]-8-methoxy-2H,2'H-3,4'-bichromene-2,2'-dione is a synthetic compound belonging to the coumarin family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C17H11ClO4
  • Molecular Weight : 314.72 g/mol
  • IUPAC Name : 7-[(3-chlorophenyl)methoxy]-2-oxo-2H-chromene-4-carbaldehyde
  • Structure : The compound features a coumarin backbone with a chlorobenzyl ether substitution that enhances its biological properties.

The compound primarily acts as an amine oxidase inhibitor , specifically targeting amine oxidase [flavin-containing] A and B. This inhibition can influence various biochemical pathways, potentially leading to therapeutic effects in conditions such as neurodegenerative diseases and cancers .

Antimicrobial Activity

Recent studies have indicated that coumarin derivatives exhibit broad-spectrum antimicrobial properties. The specific compound has shown effectiveness against:

  • Gram-positive bacteria
  • Gram-negative bacteria
  • Fungi
  • Leishmania parasites

These findings suggest its potential use as an antimicrobial agent in treating infections caused by resistant pathogens .

GPCR Activation/Inhibition

Research into the structure-activity relationship (SAR) of coumarin derivatives has revealed that modifications at specific positions can switch their role from activators to inhibitors of G protein-coupled receptors (GPCRs). For instance:

  • Derivatives with hydroxyl groups at C-7 and C-8 positions demonstrated significant GPCR activation or inhibition, with IC50 values ranging from 0.02 nM to 1.25 nM depending on the specific modifications made .

Case Study 1: Anticancer Activity

A study focused on the cytotoxic effects of various coumarin derivatives on human squamous cell carcinoma lines (HSC-2). The study highlighted that compounds with ortho-catechol arrangements exhibited higher cytotoxicity, suggesting that structural modifications can enhance anticancer properties .

CompoundIC50 (nM)Activity
Derivative 10.56Activator
Derivative 40.15Inhibitor
Derivative 70.02Inhibitor

Case Study 2: Neuroprotective Effects

Another investigation assessed the neuroprotective effects of coumarins on oxidative stress-induced neuronal damage. The study concluded that certain derivatives could significantly reduce oxidative stress markers and promote neuronal survival in vitro .

Pharmacological Potential

The pharmacological profile of this compound suggests potential applications in:

  • Antimicrobial therapies for resistant infections.
  • Cancer treatments through targeted cytotoxicity.
  • Neuroprotection in neurodegenerative diseases.

Q & A

Basic: What are the standard synthetic routes for preparing 7'-[(3-chlorobenzyl)oxy]-8-methoxy-2H,2'H-3,4'-bichromene-2,2'-dione?

Answer:
The synthesis typically involves multi-step reactions, including:

  • Chromene Core Formation : Condensation of substituted phenols with α,β-unsaturated carbonyl compounds under acidic or basic conditions.
  • Functionalization : Introduction of the 3-chlorobenzyloxy group via nucleophilic substitution or Mitsunobu reaction, followed by methoxy group installation using methylating agents (e.g., methyl iodide) .
  • Purification : Column chromatography (silica gel, DCM/EtOAc gradients) or recrystallization (e.g., Et₂O) to achieve >95% purity.

Example Protocol :
A similar chromene derivative (7-(diethylamino)-2-oxo-2H-chromene-3-carbaldehyde oxime) was synthesized by reacting oxime intermediates with acyl chlorides in anhydrous dichloromethane, using triethylamine as a base, followed by washing with HCl/NaHCO₃ and MgSO₄ drying .

Basic: What spectroscopic methods are used to confirm the structure of this compound?

Answer:
Key techniques include:

  • ¹H/¹³C NMR : To verify substituent positions and aromatic proton environments. For example, methoxy groups typically resonate at δ 3.8–4.0 ppm, while chlorobenzyl protons appear as multiplet signals at δ 7.2–7.5 ppm .
  • HRMS (ESI) : To validate molecular weight (e.g., expected [M⁺] at m/z 328.1423 for C₁₈H₂₀N₂O₄) .
  • IR Spectroscopy : Confirmation of carbonyl (C=O, ~1700 cm⁻¹) and ether (C-O, ~1250 cm⁻¹) stretches .

Advanced: How can synthetic yields be optimized for lab-scale preparation?

Answer:
Yield optimization strategies:

  • Reagent Ratios : Use excess acyl chloride (1.2–1.5 eq) to drive esterification/amidation to completion .
  • Temperature Control : Maintain reactions at 0–5°C during acyl chloride addition to minimize side reactions .
  • Catalysis : Employ DMAP (4-dimethylaminopyridine) for efficient coupling reactions .
  • Workup : Sequential washing with HCl/NaHCO₃ to remove unreacted reagents .

Data Insight : In a related synthesis, adjusting the triethylamine-to-oxime ratio from 1:1 to 1:1.5 improved yields from 45% to 64% .

Advanced: How might this compound’s bioactivity be hypothesized based on structural analogs?

Answer:

  • DNA Intercalation : The planar chromene core and electron-withdrawing groups (e.g., 3-chlorobenzyl) may enable DNA binding, similar to anthraquinone derivatives .
  • Fluorescent Probes : Methoxy and chlorobenzyl groups could enhance fluorescence quantum yield, as seen in coumarin-based probes .
  • Anticancer Potential : Structural similarity to spirocyclic chromenes (e.g., spiro[benzo-4,5-thieno[2,3-d]pyrimidine]) suggests possible topoisomerase inhibition .

Basic: What safety precautions are required when handling this compound?

Answer:

  • PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of fine particulates .
  • Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .

Advanced: How can contradictory spectral data (e.g., NMR vs. X-ray) be resolved?

Answer:

  • Repeat Experiments : Ensure sample purity and dryness to eliminate solvent interference .
  • Alternative Techniques : Use NOESY NMR to confirm spatial proximity of protons or X-ray crystallography for absolute stereochemistry .
  • Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., Gaussian 16 B.01) .

Case Study : Discrepancies in methoxy proton shifts were resolved by identifying residual solvent peaks in DMSO-d₆ .

Advanced: What strategies are recommended for functionalizing this compound for targeted applications?

Answer:

  • Fluorescent Tagging : Introduce diethylamino groups at the 7-position via Buchwald-Hartwig amination to enhance Stokes shift .
  • Bioconjugation : Attach PEG linkers or click chemistry handles (e.g., azides) to the chlorobenzyl group for drug delivery systems .
  • Metal Coordination : Modify the dione moiety to chelate transition metals (e.g., Cu²⁺) for catalytic applications .

Advanced: How can computational modeling aid in understanding its reactivity?

Answer:

  • DFT Calculations : Predict electrophilic/nucleophilic sites using Fukui indices (e.g., high electrophilicity at the 3-chlorobenzyloxy group) .
  • Molecular Dynamics : Simulate solvent effects on reaction pathways (e.g., DCM vs. THF) to optimize synthesis .
  • Docking Studies : Model interactions with biological targets (e.g., DNA grooves) to prioritize in vitro assays .

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